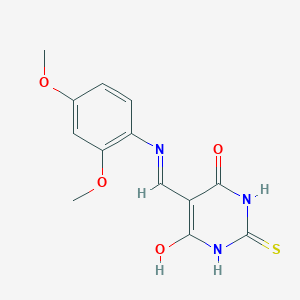
5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to a class of compounds with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiobarbituric acid derivatives with aromatic amines under mild conditions. The process is characterized by high yields and straightforward methodology, often employing one-pot reactions without the need for catalysts. This efficiency makes it an attractive target for medicinal chemistry applications.
Biological Activity
The biological activity of this compound has been evaluated across several parameters, including:
- Antiproliferative Activity : Studies indicate that derivatives of thioxodihydropyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting their potential as anticancer agents .
- Antioxidant Activity : The compound has demonstrated notable antioxidant properties, as evidenced by its ability to scavenge free radicals in vitro. The DPPH radical scavenging assay is commonly used to assess this activity. Compounds related to thioxodihydropyrimidines have shown IC50 values indicating effective radical scavenging capabilities .
- Antibacterial Properties : Research has highlighted the antibacterial potential of similar compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Summary of Biological Activities
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced production of uric acid and has implications for conditions like gout .
- Cell Cycle Arrest : Antiproliferative effects may result from the induction of cell cycle arrest at specific phases (e.g., G1/S or G2/M), leading to apoptosis in cancer cells .
- Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress-related cellular damage .
属性
IUPAC Name |
5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-7-3-4-9(10(5-7)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBXKBQWCITKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














